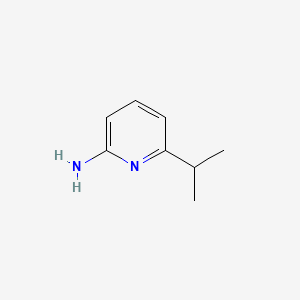
5-tert-butyl-N-éthyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol . This compound belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities and applications in various fields of research .
Applications De Recherche Scientifique
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Mécanisme D'action
Target of Action
It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is a thiadiazole derivative , a class of compounds known for their diverse biological activities
Biochemical Pathways
As a compound used in proteomics research , it may influence various cellular processes by interacting with proteins or other biomolecules.
Result of Action
It is known that this compound inhibits the corrosion of brass in sea water samples , indicating that it may have potential applications in materials science.
Action Environment
As a corrosion inhibitor , its effectiveness may be influenced by factors such as temperature, pH, and the presence of other chemicals.
Analyse Biochimique
Biochemical Properties
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the corrosion of brass in seawater samples, indicating its potential interaction with metal ions and proteins involved in metal ion transport . The nature of these interactions suggests that 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine may act as a chelating agent, binding to metal ions and preventing their participation in corrosion reactions .
Cellular Effects
The effects of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can disrupt normal cellular processes that depend on these ions, leading to changes in gene expression and metabolic flux . Additionally, its potential as a chelating agent suggests that it may be used to modulate cellular responses to metal ion concentrations .
Molecular Mechanism
At the molecular level, 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating metal ion concentrations and enzyme activities . At high doses, it may cause toxic or adverse effects, such as disrupting normal cellular processes and leading to cell death . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metal ion transport and metabolism . The compound’s chelating properties suggest that it can influence metabolic flux by binding to metal ions and altering their availability for biochemical reactions . This can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to bind to metal ions also influences its transport and distribution, as it may be co-transported with these ions .
Subcellular Localization
The subcellular localization of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism .
Méthodes De Préparation
The synthesis of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Analyse Des Réactions Chimiques
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine include:
5-tert-butyl-N-methyl-1,3,4-thiadiazol-2-amine: Used in the synthesis of herbicides.
2-amino-5-ethyl-1,3,4-thiadiazole: Known for its corrosion inhibition properties.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
The uniqueness of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives .
Propriétés
IUPAC Name |
5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-5-9-7-11-10-6(12-7)8(2,3)4/h5H2,1-4H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOAOGLGXNTWEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)



![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)
